molecular formula C10H10BrClO B068030 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one CAS No. 175135-93-0

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

Cat. No.: B068030
CAS No.: 175135-93-0
M. Wt: 261.54 g/mol
InChI Key: RGMFWCVOMGKIJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds .

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMFWCVOMGKIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379293
Record name 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-93-0
Record name 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-chloro-4'-methylpropiophenone
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